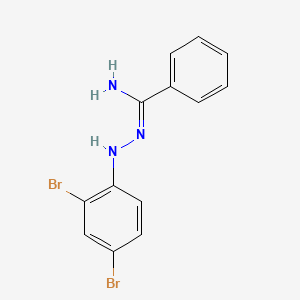![molecular formula C15H15N3OS B7554404 N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of pyrimidines and contains a thieno ring.
Mecanismo De Acción
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves the inhibition of kinase activity. It binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups and subsequent activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, survival, and differentiation, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been reported to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and maintenance. In addition, it has been shown to possess anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is its potent inhibitory activity against multiple kinases, making it a promising candidate for the treatment of various diseases. However, its low solubility and poor pharmacokinetic properties may limit its potential therapeutic applications. Additionally, further studies are needed to evaluate its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine. One potential direction is the development of analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of its efficacy in combination with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Overall, N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine holds great promise for the treatment of various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been reported in several research studies. A commonly used method involves the reaction of 4-methoxyphenylethylamine with thieno[2,3-d]pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit potent inhibitory activity against several kinases, including JAK2, FLT3, and BTK, making it a promising candidate for the treatment of various cancers and autoimmune diseases. It has also been shown to possess anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammation.
Propiedades
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10(11-3-5-12(19-2)6-4-11)18-14-13-7-8-20-15(13)17-9-16-14/h3-10H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQCOPGTNCPOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)
![5-chloro-4-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554350.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)

![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![3-[[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7554387.png)
![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]triazole-4-carboxylic acid](/img/structure/B7554392.png)
![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)